![molecular formula C16H14FN5O3 B5746155 N-(4-fluorophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B5746155.png)
N-(4-fluorophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(4-fluorophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide (hereafter referred to as FDMTB) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FDMTB belongs to the class of tetrazole-based compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of FDMTB is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the growth and survival of cancer cells. FDMTB has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. FDMTB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
FDMTB has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (formation of new blood vessels). FDMTB has also been shown to modulate the expression of various genes and proteins that are involved in cancer cell growth and survival. In addition, FDMTB has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of FDMTB is its potent anticancer activity, which makes it a potential candidate for the development of new cancer therapies. FDMTB is also relatively easy to synthesize, which makes it a readily available compound for research purposes. However, one of the limitations of FDMTB is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research of FDMTB. One area of research is the development of new formulations and delivery methods that can improve its solubility and bioavailability. Another area of research is the identification of new targets and signaling pathways that are involved in the anticancer and anti-inflammatory activities of FDMTB. In addition, further studies are needed to evaluate the safety and toxicity profile of FDMTB, as well as its potential interactions with other drugs. Overall, FDMTB represents a promising compound for the development of new therapies for cancer and other disease conditions.
Synthesis Methods
The synthesis of FDMTB involves a multistep process that starts with the reaction of 4-fluoroaniline with 4,5-dimethoxy-2-nitrobenzoic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with sodium azide and copper sulfate to form the tetrazole ring, which is subsequently coupled with 4-fluorobenzoyl chloride to yield FDMTB.
Scientific Research Applications
FDMTB has been studied extensively for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of cancer, where FDMTB has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. FDMTB has also been studied for its antimicrobial activity, particularly against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, FDMTB has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethoxy-2-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3/c1-24-14-7-12(16(23)19-11-5-3-10(17)4-6-11)13(8-15(14)25-2)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCCZOTWOGLYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)N3C=NN=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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